molecular formula C11H7N3O2 B6385173 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261901-85-2

5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385173
CAS RN: 1261901-85-2
M. Wt: 213.19 g/mol
InChI Key: QIJCIPOFSMPPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3CP-2,4-DHP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine ring system, which is a heterocyclic aromatic organic compound. 5-3CP-2,4-DHP is a white to off-white crystalline powder, and is soluble in water. It has a melting point of approximately 103°C and a boiling point of approximately 188°C.

Scientific Research Applications

5-3CP-2,4-DHP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrimidine derivatives, quinolines, and pyridines. It has also been used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, 5-3CP-2,4-DHP has been used in the synthesis of fluorescent dyes and in the preparation of polymers.

Mechanism of Action

5-3CP-2,4-DHP acts as an electrophilic reagent and is used in the synthesis of various compounds. It reacts with nucleophiles, such as hydrazines, amines, and amides, to form pyrimidine derivatives. It also reacts with aldehydes and ketones to form quinolines and pyridines.
Biochemical and Physiological Effects
5-3CP-2,4-DHP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antimicrobial activity, and has been used in the synthesis of drugs with anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

5-3CP-2,4-DHP has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 103°C and a boiling point of 188°C. It is also soluble in water and has a high purity of 95%. However, it is a relatively expensive compound, and its reactions can be difficult to control.

Future Directions

For the use of 5-3CP-2,4-DHP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research could be conducted into the development of more efficient and cost-effective methods for its synthesis. Finally, 5-3CP-2,4-DHP could be used as a starting material for the synthesis of other compounds, such as heterocyclic aromatic compounds and polymers.

Synthesis Methods

5-3CP-2,4-DHP can be synthesized by reacting 3-cyanophenyl hydrazine with 2,4-dihydroxy-5-nitropyrimidine in an acid medium. The reaction is conducted at temperatures between 0-50°C and can be monitored spectrophotometrically. The reaction yields a 95% pure product.

properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJCIPOFSMPPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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